molecular formula C18H13NO B1626857 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one CAS No. 75528-58-4

1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one

Cat. No.: B1626857
CAS No.: 75528-58-4
M. Wt: 259.3 g/mol
InChI Key: AUKAWLIIKXCDLN-UHFFFAOYSA-N
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Description

1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one is a complex organic compound belonging to the indole family This compound is characterized by its unique structure, which includes a benzo[cd]indole core substituted with a methyl group at the 1-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving palladium-catalyzed intramolecular oxidative coupling .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives.

Scientific Research Applications

1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one involves its interaction with specific molecular targets. For instance, in anti-cancer research, the compound may inhibit certain enzymes or pathways critical for cancer cell proliferation . Molecular docking studies have shown that it can bind to active sites of target proteins, thereby exerting its effects.

Comparison with Similar Compounds

    1-Methyl-2-phenylindole: Shares a similar core structure but lacks the benzo[cd]indole moiety.

    2-Phenylindole: Similar structure but without the methyl group at the 1-position.

    Benzo[cd]indole derivatives: Various derivatives with different substituents at various positions.

Uniqueness: 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-methyl-2-phenylbenzo[cd]indol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c1-19-15-9-5-8-13-16(20)11-10-14(17(13)15)18(19)12-6-3-2-4-7-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKAWLIIKXCDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=C1C4=CC=CC=C4)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505544
Record name 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75528-58-4
Record name 1-Methyl-2-phenylbenz[cd]indol-5(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75528-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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